2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid
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Overview
Description
2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid is an organic compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid typically involves the condensation of 2-aminophenol with suitable carboxylic acid derivatives. One common method involves the reaction of 2-aminophenol with 5-carboxylic acid derivatives under acidic or basic conditions. The reaction can be catalyzed by various catalysts, including metal catalysts and ionic liquids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzoxazole derivatives .
Scientific Research Applications
2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzoxazole: Similar in structure but lacks the hydroxyl and carboxylic acid groups.
6-Hydroxybenzoxazole: Similar but lacks the amino and carboxylic acid groups.
5-Carboxybenzoxazole: Similar but lacks the amino and hydroxyl groups.
Uniqueness
The carboxylic acid group also contributes to its versatility in various chemical reactions and applications .
Properties
IUPAC Name |
2-amino-6-hydroxy-1,3-benzoxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c9-8-10-4-1-3(7(12)13)5(11)2-6(4)14-8/h1-2,11H,(H2,9,10)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOMXEBQVDHRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=C(O2)N)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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